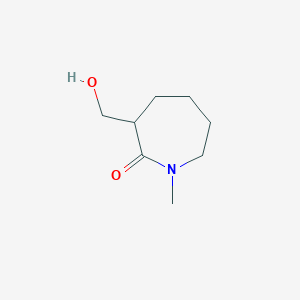

3-(Hydroxymethyl)-1-methylazepan-2-one

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-1-methylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARJEPOQRGOEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 3-(Hydroxymethyl)-1-methylazepan-2-one

This guide outlines the structural elucidation and spectroscopic characterization of 3-(Hydroxymethyl)-1-methylazepan-2-one . It is designed for analytical chemists and organic synthesis researchers requiring a robust reference for verifying this specific lactam intermediate.[1]

A Comprehensive Spectroscopic Guide

Part 1: Executive Summary & Molecular Profile[1]

3-(Hydroxymethyl)-1-methylazepan-2-one is a functionalized seven-membered lactam (caprolactam) derivative.[1] It serves as a critical intermediate in the synthesis of complex peptidomimetics and lysine-based kinase inhibitors.[1] Its characterization is often complicated by the conformational flexibility of the seven-membered ring and the hygroscopic nature of the hydroxymethyl group.

Molecular Specifications

| Property | Value |

| IUPAC Name | 3-(Hydroxymethyl)-1-methylazepan-2-one |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Core Scaffold | Azepan-2-one (Caprolactam) |

| Key Functionalities | Tertiary Amide (Lactam), Primary Alcohol |

| Chirality | C3 is a stereocenter (Usually racemic unless asymmetric synthesis is employed) |

Part 2: Synthesis Context & Impurity Profile[1]

To accurately interpret spectra, one must understand the sample's origin. This compound is typically synthesized via

-

Reaction:

-methylcaprolactam + Paraformaldehyde (using LDA or base catalysis).[1] -

Common Impurities:

Part 3: Spectroscopic Deep Dive

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the lactam ring and the hydroxyl group while ruling out ring opening (amino acid formation).

| Functional Group | Frequency ( | Intensity | Diagnostic Note |

| O-H Stretch | 3350–3450 | Broad, Medium | Indicates the primary alcohol.[1] Broadening is due to H-bonding. |

| C=O[1] Stretch (Lactam) | 1625–1645 | Strong | Lower frequency than 5/6-membered lactams due to ring flexibility and |

| C-H Stretch | 2920–2960 | Medium | |

| C-N Stretch | 1150–1250 | Medium | Characteristic of the tertiary amide. |

Expert Insight: The absence of a signal in the 1500–1550

Mass Spectrometry (MS)

Objective: Determine molecular weight and structural connectivity via fragmentation.[1][2][3]

-

Ionization Method: ESI (Electrospray Ionization) in Positive Mode is preferred due to the basic nitrogen.

-

Molecular Ion:

m/z.[1]

Fragmentation Pathway (EI/CID):

-

Parent Ion:

(Radical cation in EI).[1] -

-Cleavage (Primary Loss): Loss of the hydroxymethyl group (

-

Fragment:

(The

-

-

McLafferty Rearrangement: Not dominant in this cyclic system but ring opening can lead to loss of

fragments.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment.

-

Solvent: DMSO-

is recommended over CDCl

¹H NMR Data (400 MHz, DMSO-

)

| Position | Multiplicity | Integral | Assignment Logic | |

| OH | 4.50–4.80 | t or br s | 1H | Hydroxyl proton.[1] Triplet if coupling to CH₂ is resolved.[1] |

| CH₂-OH (a, b) | 3.45–3.65 | m (ABX) | 2H | Diastereotopic protons adjacent to the chiral center C3.[1] |

| N-CH₂ (Ring) | 3.20–3.40 | m | 2H | Deshielded by adjacent Nitrogen.[1] |

| N-CH₃ | 2.95–3.05 | s | 3H | Characteristic sharp singlet of the |

| H-3 (Methine) | 2.60–2.75 | m | 1H | Alpha-proton.[1] Shifted downfield by C=O and hydroxymethyl group.[1] |

| Ring CH₂ (C4-C6) | 1.20–1.90 | m (Complex) | 6H | "Envelope" of methylene protons typical of 7-membered rings.[1] |

Critical Analysis: The most distinct feature distinguishing this from the starting material is the loss of one alpha-proton (previously ~2.5 ppm, 2H) and the appearance of the methine multiplet (1H) coupled to the new hydroxymethyl group .

¹³C NMR Data (100 MHz, DMSO-

)

| Carbon | Type | Assignment | |

| C=O (C2) | 173.0–175.0 | Q | Lactam carbonyl.[1] |

| CH₂-OH | 62.0–64.0 | S | Primary alcohol carbon.[1] |

| N-CH₂ (C7) | 48.0–50.0 | S | Ring carbon adjacent to Nitrogen.[1] |

| C3 (Methine) | 44.0–46.0 | T | Alpha-carbon (chiral center).[1] |

| N-CH₃ | 35.0–37.0 | P | |

| C4, C5, C6 | 22.0–30.0 | S | Remaining ring methylenes.[1] |

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

-

Rationale: 7-membered rings undergo pseudorotation, leading to broad lines.[1] High concentration and dry solvents are required.[1]

-

Weigh 10–15 mg of the viscous oil/solid into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).[1]-

Note: If using CDCl

, add activated molecular sieves to the tube to remove trace water, which obscures the OH signal.

-

-

Filter through a cotton plug into the NMR tube to remove suspended solids (polymerized formaldehyde).

Protocol B: GC-MS Derivatization (Optional)

-

Rationale: The free alcohol may tail on non-polar columns. Silylation improves peak shape.[1]

-

Dissolve 1 mg sample in 100 µL acetonitrile.

-

Add 50 µL BSTFA + 1% TMCS .

-

Heat at 60°C for 30 minutes.

-

Analyze the TMS-derivative (M+ = 229).[1]

Part 5: Visualization of Elucidation Workflow

The following diagram illustrates the logical flow for verifying the structure of 3-(Hydroxymethyl)-1-methylazepan-2-one, differentiating it from common side products.

Caption: Workflow for the isolation and spectroscopic validation of the target lactam.

Part 6: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard reference for substituent effects on NMR shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

-

Benson, R. E., & Cairns, T. L. (1948). "Chemistry of Caprolactam Derivatives". Journal of the American Chemical Society. (Foundational chemistry of azepan-2-one functionalization).

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of N-Methylcaprolactam".[1] NIST Chemistry WebBook.[1] (Used as baseline for core scaffold fragmentation).

Sources

Technical Guide: Solubility and Stability Profiling of 3-(Hydroxymethyl)-1-methylazepan-2-one

[1]

Executive Summary

This technical guide outlines the framework for characterizing 3-(Hydroxymethyl)-1-methylazepan-2-one , a functionalized seven-membered lactam.[1] Structurally derived from the polar aprotic solvent

This document serves as a protocol for researchers to establish the Critical Quality Attributes (CQAs) of this molecule, focusing on its thermodynamic solubility limits and kinetic stability under stress conditions.

Part 1: Physicochemical Profile & Theoretical Grounding[1]

Before initiating wet-lab experiments, it is critical to establish the theoretical baseline to guide solvent selection and analytical method development.

Structural Analysis[1][3]

-

Substituents:

- -Methyl group: Removes the amide hydrogen, preventing intermolecular H-bonding dimerization, typically lowering the melting point and increasing lipophilicity relative to the NH-lactam.[1]

-

C3-Hydroxymethyl group: Adds a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2] It introduces a chiral center at C3, making the molecule exist as an enantiomeric pair (

).[2]

Predicted Properties (In Silico)

| Property | Predicted Value | Rationale |

| LogP (Octanol/Water) | -0.5 to 0.0 | The lipophilic |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Protonation occurs at the carbonyl oxygen.[2] The lactam is a very weak base. |

| UV Cutoff | < 220 nm | Lacks extended conjugation.[1][2] Detection requires low UV (210 nm), RI, CAD, or MS.[2] |

| Chirality | C3 Center | Susceptible to racemization via enolization under basic conditions.[2] |

Part 2: Solubility Profiling Protocols

The solubility of 3-(Hydroxymethyl)-1-methylazepan-2-one is governed by the interplay between the polar lactam/hydroxyl motifs and the hydrophobic methylene chain.[1]

Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility (

Methodology: Equilibrium Shake-Flask Method

-

Preparation: Add excess solid/oil of the compound to 2 mL of selected solvent in a crimp-sealed vial.

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes (with temperature control) or filter using a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Dilute supernatant and analyze via HPLC-UV/MS.

-

pH Profiling: Repeat in buffered aqueous solutions (pH 1.2, 4.5, 6.8, 10.0).

Critical Consideration: Due to the hydroxymethyl group, this compound may exhibit hygroscopicity .[2] Handling must occur in a humidity-controlled environment (<40% RH) to prevent water uptake from skewing mass measurements.[2]

Solvent Screening Matrix

| Solvent Class | Representative Solvents | Expected Interaction |

| Aqueous | Water, PBS (pH 7.[1]4) | High solubility (H-bonding).[2] Risk of hydrolysis over time.[2] |

| Polar Aprotic | DMSO, Acetonitrile | High solubility.[2] Good stability. |

| Polar Protic | Methanol, Ethanol | High solubility.[2] Potential for transesterification/solvolysis at high T. |

| Non-Polar | Hexane, Toluene | Low solubility.[2] Useful for extraction/purification (washing away impurities).[2] |

Part 3: Stability Assessment & Degradation Pathways[1]

The stability profile is defined by the susceptibility of the lactam ring to opening and the alcohol group to oxidation.

Degradation Mechanisms

The following diagram illustrates the primary degradation pathways that must be monitored.

Figure 1: Primary degradation pathways including hydrolytic ring opening, oxidative dehydrogenation, and base-catalyzed racemization.[2]

Forced Degradation Protocol (Stress Testing)

Perform these studies to validate the stability-indicating nature of your analytical method.[2]

Part 4: Analytical Method Development

Since the molecule lacks a strong chromophore, standard UV detection at 254 nm is insufficient.[2]

Recommended HPLC Conditions

-

Column: C18 (Polar-embedded) or HILIC (due to high polarity).[2]

-

Example: Waters XBridge Premier BEH C18 or Phenomenex Luna Omega Polar C18.[2]

-

-

Mobile Phase:

-

Detection:

Chirality Monitoring

To assess racemization at the C3 position, a chiral method is required.[2]

-

Column: Chiralpak AD-H or IG.

-

Mobile Phase: Hexane/IPA/Ethanol (Normal Phase) or Reversed Phase Chiral modes depending on column selection.[2]

Part 5: Study Workflow Visualization

The following decision tree guides the researcher through the experimental sequence.

Figure 2: Step-by-step workflow for characterizing solubility and stability, including impurity identification loops.

References

-

Loftsson, T., & Hreinsdóttir, D. (2006).[2] Determination of aqueous solubility by heating and equilibration. Journal of Pharmaceutical Sciences. Link

-

Blessy, M., et al. (2014).[2] Stress degradation studies on pharmaceuticals: An interdisciplinary approach. Journal of Pharmaceutical Analysis. Link

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Reference for solubility parameter prediction logic).

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Reference for lactam hydrolysis and enolization mechanisms).

Sources

- 1. 19869-42-2|1-Methylazepan-4-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. CompChem-Database: compound details [compchem.net]

- 3. HPMC Solubility Chart [hpmc.com]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Analytics for Functionalized Lactams: 3-(Hydroxymethyl)-1-methylazepan-2-one

Application Note AN-2026-AZP

Strategic Overview

3-(Hydroxymethyl)-1-methylazepan-2-one (CAS: N/A for specific isomer, generic structure analysis applied) represents a critical scaffold in the synthesis of peptidomimetics and protease inhibitors. As a 7-membered lactam (caprolactam derivative) functionalized with a primary alcohol and an N-methyl group, it presents three distinct analytical challenges:

-

Weak Chromophore: The lack of extensive conjugation limits UV absorbance to the low-wavelength region (205–215 nm), making the method susceptible to baseline drift and solvent cut-off interference.

-

Polarity: The hydroxymethyl group combined with the lactam core increases hydrophobicity (LogP < 1), creating retention issues on standard C18 columns where the analyte may elute near the void volume (

). -

Chirality: The C3 position is a stereocenter. Enantiomeric purity is critical as biological activity often resides in a single enantiomer (typically the S-isomer for amino-acid analogs).

This guide provides a self-validating analytical framework to address these challenges, moving beyond "recipe" lists to explain the causality of method design.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate detection and separation modes based on the sample stage.

Figure 1: Analytical workflow for functionalized azepan-2-ones, prioritizing detector selection based on chromophore limitations.

Protocol 1: Chemical Purity by RP-HPLC

Rationale

Standard C18 columns often fail to retain polar lactams sufficiently (

Method Parameters

| Parameter | Specification |

| Column | Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 (Suppresses silanol activity) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled to minimize viscosity shifts) |

| Detection | UV at 210 nm (Reference: 360 nm) |

| Injection Vol | 10 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold (Retention focus) |

| 3.0 | 95 | 5 | End Isocratic Hold |

| 15.0 | 40 | 60 | Elute Hydrophobic Impurities |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End of Run |

Critical Execution Steps

-

Buffer Preparation: The phosphate buffer must be filtered (0.2 µm) to prevent background noise at 210 nm.

-

Blank Injection: Inject the sample diluent (Water:ACN 95:5) first. At 210 nm, the "solvent dip" is prominent. Ensure the analyte elutes after the solvent disturbance resolves.

-

System Suitability:

-

Tailing Factor: Must be < 1.5. Lactams can tail due to hydrogen bonding with residual silanols; the low pH (3.0) mitigates this.

-

Sensitivity: S/N ratio for the LOQ standard (0.05%) must be > 10.

-

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Rationale

Separating the R and S enantiomers of 3-(hydroxymethyl)-1-methylazepan-2-one requires specific interaction with the C3 chiral center. Reverse Phase (RP) chiral methods often fail for this molecule because water interferes with the hydrogen bonding required for chiral recognition. Normal Phase (NP) is the authoritative standard here.

Method Parameters

| Parameter | Specification |

| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Sample Diluent | Mobile Phase (Strictly avoiding water) |

Mechanism of Action

The amylose derivative forms a helical cavity. The hydroxymethyl group of the azepan-2-one forms hydrogen bonds with the carbamate groups on the polymer. The DEA additive is crucial; it masks non-specific binding sites on the silica support, preventing peak broadening which can obscure trace enantiomers [1].

Troubleshooting

-

Issue: Poor Resolution (

). -

Root Cause: Strong interaction of the hydroxyl group.

-

Correction: Reduce IPA content to 5% to increase retention and separation factor (

). Alternatively, switch to Chiralcel OD-H (Cellulose backbone) which has a different cavity shape.

Protocol 3: Residual Solvents (GC-HS)

Rationale

As a synthesis intermediate, the molecule likely contains residual solvents (e.g., Toluene, Methanol, DCM). Direct injection GC is risky due to the non-volatile nature of the lactam (boiling point > 250°C), which will foul the liner. Headspace (HS) GC is the required technique.

Method Parameters

| Parameter | Specification |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film) |

| Carrier Gas | Helium @ 35 cm/sec (Constant Flow) |

| Oven Program | 40°C (5 min) → 10°C/min → 240°C (5 min) |

| HS Solvent | DMSO or DMAc (High boiling, dissolves polar lactam) |

| Incubation | 85°C for 20 minutes |

References

-

Verdier, M. et al. (2011). "Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection." Antimicrobial Agents and Chemotherapy. Available at: [Link]

- Context: Establishes the baseline for UV detection of lactams at 210 nm and the use of phosph

- Context: Provides physical property data and handling standards for methyl-azepan-2-one deriv

-

Ilisz, I. et al. (2005). "Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers." Chirality. Available at: [Link]

- Context: Validates the use of polysaccharide-based chiral columns (OD-H/AD-H)

-

PubChem. (2025). "3-Hydroxy-2-methylpropan-1-one Compound Summary." Available at: [Link]

- Context: Used for structural analog comparison regarding polarity and LogP predictions.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Hydroxymethyl)-1-methylazepan-2-one Synthesis

Ticket ID: #SYN-AZP-003

Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Subject: Yield Optimization & Troubleshooting for

Executive Summary & Scope

This guide addresses low-yield issues encountered during the synthesis of 3-(hydroxymethyl)-1-methylazepan-2-one (also known as

The transformation involves the

This support module provides a validated Standard Operating Procedure (SOP) using lithium enolate chemistry with monomeric formaldehyde , followed by a diagnostic troubleshooting matrix.

The Validated Protocol (The "Happy Path")

Do not rely on aqueous formalin or solid paraformaldehyde added directly to the reaction mixture. These are the primary causes of yield failure (<20%). The following protocol utilizes in situ generated monomeric formaldehyde.

Reaction Scheme

The reaction proceeds via the kinetic deprotonation of the

Figure 1: Reaction pathway highlighting the critical retro-aldol reversibility risk.

Step-by-Step Methodology

-

Enolate Formation:

-

Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.

-

Add Lithium Diisopropylamide (LDA) (1.1 equiv) at -78°C .

-

Add 1-methylazepan-2-one (1.0 equiv) dropwise over 15 minutes.

-

Critical: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

-

Formaldehyde Generation (The "Cracking" Step):

-

In a separate flask connected via a cannula or wide-bore tubing, place Paraformaldehyde (PFA) (3–5 equiv).

-

Heat the PFA flask to 140–160°C to depolymerize (crack) it into monomeric formaldehyde gas.

-

Use a gentle stream of

to carry the HCHO gas into the reaction flask (still at -78°C). -

Note: The HCHO gas should bubble directly into the enolate solution.

-

-

Quench & Workup:

-

After the HCHO addition is complete (solution may become viscous), stir for 15 mins at -78°C.

-

Quench COLD: Add saturated aqueous

or dilute Acetic Acid while still at -78°C. -

Why? Warming the basic alkoxide triggers the retro-aldol reaction, destroying the product.

-

Extract with EtOAc, wash with brine, dry over

.

-

Diagnostic Matrix: Troubleshooting Low Yields

Use this table to diagnose specific failure modes based on your observations.

| Symptom | Probable Cause | Corrective Action |

| Yield < 10% (SM Recovery) | Wet Reagents/Solvent. Water protonates the LDA or the Enolate immediately. | Distill THF over Na/Benzophenone. Titrate LDA before use. Ensure system is strictly anhydrous. |

| Yield 20-40% (SM Recovery) | Retro-Aldol Reaction. The alkoxide reverted to starting material during workup. | Do not warm up before quenching. You must quench the reaction at -78°C to protonate the oxygen immediately. |

| Product contains C=C bond | Elimination (Dehydration). The | Avoid strong acids during workup. Ensure the quench is buffered (pH ~6-7). Keep workup cold. |

| Gummy/Polymer Residue | Formaldehyde Polymerization. Excess HCHO polymerized in the reaction vessel. | Reduce PFA equivalents. Ensure rapid stirring to disperse the gas. |

| No Reaction (SM Recovery) | Bad Formaldehyde Source. Using aqueous formalin or solid PFA directly. | Mandatory: Use thermal cracking of PFA or a surrogate like Trioxane + Lewis Acid (though cracking is superior for yield). |

Deep Dive: The Formaldehyde Dilemma

The choice of electrophile source is the single biggest variable in this synthesis.

Option A: Aqueous Formalin (37%)[1]

-

Status: ⛔ FORBIDDEN

-

Reason: LDA reacts violently with water. Even if you use a weaker base, the water solvates the enolate and prevents reaction, or hydrolyzes the lactam.

Option B: Solid Paraformaldehyde (Direct Addition)

-

Status: ⚠️ HIGH RISK

-

Reason: PFA is a polymer (

). It depolymerizes slowly in THF. The enolate decomposes faster than the PFA depolymerizes. -

Result: Low yield, high recovery of starting material.

Option C: Thermal Cracking (Recommended)

-

Status: ✅ OPTIMAL

-

Reason: Delivers highly reactive, anhydrous monomeric

. -

Technical Tip: Add a pinch of

to the PFA flask to scavenge water during cracking.

Option D: Formaldehyde Surrogates

-

Status: 💡 ALTERNATIVE

-

Reagent: Trioxane or Eschenmoser's Salt.

-

Context: If gas generation is not feasible, use Eschenmoser’s salt (

). This yields the-

Step 2: Methylate the amine with MeI to form the quaternary salt.

-

Step 3: Hydrolyze with mild base/water to get the hydroxymethyl group (via elimination-addition mechanism).

-

Pros: Easier handling. Cons: Three steps instead of one.

-

Decision Logic for Troubleshooting

Follow this logic flow to isolate your specific issue.

Figure 2: Troubleshooting logic tree for lactam hydroxymethylation.

FAQ (Frequently Asked Questions)

Q: Can I use LiHMDS instead of LDA?

A: Yes. LiHMDS is less basic (

Q: My product decomposes on the silica column. Why?

A:

Q: Why is the

References

-

Organic Chemistry Portal. (2006). A Convenient Protocol for the Alkylidenation of Lactams.[1] (Discusses enolate stability and elimination issues in lactams).

-

Yamashita, Y., et al. (2017). Preparation of (R)-3-hydroxy-N-methylpiperidine... (Provides analogous protocols for N-methylated cyclic amide/amine hydroxylation). [2]

-

Wikipedia. Aldol Reaction & Enolate Chemistry. (Foundational mechanism for kinetic enolate trapping).

-

ResearchGate. (2025). Asymmetric Aldol Reaction with Formaldehyde.[3] (Details the challenges of using monomeric formaldehyde vs surrogates).

-

Chemistry LibreTexts. Synthesis of Enols and Enolates. (Standard reference for LDA usage and solvent requirements).

Sources

Technical Support Center: A Guide to Preventing Degradation of 3-(Hydroxymethyl)-1-methylazepan-2-one in Solution

Welcome to the technical support center for 3-(Hydroxymethyl)-1-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. As a molecule possessing both a lactam ring and a primary alcohol, its stability is contingent on carefully controlled experimental conditions. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you mitigate degradation and ensure reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My solution of 3-(Hydroxymethyl)-1-methylazepan-2-one has developed a slight yellow tint after a few days on the benchtop. What is the likely cause?

A slight yellowing often indicates oxidative degradation of the hydroxymethyl group, potentially forming an aldehyde or carboxylic acid derivative. This can be accelerated by exposure to atmospheric oxygen, light, or trace metal ion contaminants in your solvent. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize oxidation and photodegradation.

Q2: I'm analyzing my sample with HPLC and see a new, more polar peak appearing over time. My total peak area is conserved. What is this new peak?

The appearance of a new, more polar peak is a classic sign of hydrolysis. The lactam (cyclic amide) ring in 3-(Hydroxymethyl)-1-methylazepan-2-one can be cleaved by water to form the corresponding open-chain carboxylic acid, which is significantly more polar.[1][2] This process is highly dependent on the pH of your solution.

Q3: What are the ideal short-term storage conditions for working solutions of this compound?

For short-term storage (up to 72 hours), we recommend keeping the solution at 2-8°C in a tightly sealed amber vial. The solution should be prepared in a slightly acidic to neutral buffer (pH 6.0-7.0), as extreme pH values will rapidly accelerate hydrolysis.[3][4]

Q4: Can I sterilize a solution containing 3-(Hydroxymethyl)-1-methylazepan-2-one by autoclaving?

No. Autoclaving exposes the compound to high temperatures (typically 121°C) and steam, which will cause significant thermal and hydrolytic degradation.[5][6] If sterile filtration is required, use a 0.22 µm syringe filter compatible with your chosen solvent.

Section 2: Understanding the Primary Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of 3-(Hydroxymethyl)-1-methylazepan-2-one. The two primary degradation pathways are hydrolysis of the lactam ring and oxidation of the hydroxymethyl group.

2.1 Key Degradation Mechanisms

-

Hydrolysis: The seven-membered lactam ring is susceptible to cleavage by water, a reaction that is strongly catalyzed by both acids and bases.[1][7] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. The resulting product is 6-(methylamino)-3-(hydroxymethyl)heptanoic acid. This is often the most significant degradation pathway in aqueous solutions.[2]

-

Oxidation: The primary hydroxymethyl (-CH₂OH) group is a site for oxidation.[8] This can occur in the presence of dissolved atmospheric oxygen, reactive oxygen species, or trace metal contaminants that can catalyze the reaction. The initial product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid. This can lead to a complex mixture of degradants.

2.2 Critical Factors Influencing Stability

-

pH: This is the most critical factor for controlling hydrolysis. The degradation rate of lactams typically follows a U-shaped curve, with maximum stability in the slightly acidic to neutral pH range (around pH 6-7).[3] Both strongly acidic and strongly alkaline conditions must be avoided.

-

Temperature: Reaction rates, including degradation, increase with temperature. For long-term storage, freezing the solution at -20°C or -70°C is highly recommended.[4][9] Avoid repeated freeze-thaw cycles.

-

Solvent Choice: While aqueous solutions are common, consider using aprotic organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions to minimize hydrolysis. However, be aware that even technical-grade solvents contain trace amounts of water.

-

Light Exposure: Photodegradation can generate free radicals that initiate oxidation.[10] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

-

Atmospheric Oxygen: To prevent oxidation, particularly for long-term storage, solutions should be de-gassed and stored under an inert atmosphere (e.g., by purging with nitrogen or argon).

Section 3: Troubleshooting Guide

| Issue / Observation | Potential Root Cause(s) | Recommended Actions & Solutions |

| Rapid loss of purity within hours of preparation | Incorrect pH: The solvent or buffer is too acidic or too basic, causing rapid hydrolysis. | 1. Verify pH: Immediately measure the pH of your solution. 2. Use a Buffer: Prepare solutions using a buffer system validated for a pH between 6.0 and 7.0 (e.g., phosphate buffer).[3] 3. Solvent Check: Ensure unbuffered solvents (e.g., water) are at a neutral pH before use. |

| Purity declines steadily during long-term storage at -20°C | Oxygen in Headspace: Residual oxygen in the vial headspace is causing slow oxidation of the hydroxymethyl group. Freeze Concentration: As the solution freezes, solutes can concentrate in the remaining liquid phase, potentially causing localized pH shifts that accelerate hydrolysis. | 1. Inert Atmosphere: Before freezing, gently purge the vial's headspace with nitrogen or argon. 2. Use Small Aliquots: Prepare and store the compound in single-use aliquots to avoid repeated freeze-thaw cycles and minimize headspace in partially used vials. 3. Flash Freezing: Freeze aliquots rapidly (e.g., in dry ice/acetone) to minimize the effects of freeze concentration. |

| Inconsistent results and variable purity between batches | Solvent Variability: Different lots of solvent may have varying levels of water content, dissolved oxygen, or trace metal impurities. Inconsistent Preparation: Minor variations in the preparation protocol (e.g., dissolution time, temperature) can lead to different initial levels of degradation. | 1. Standardize Solvents: Use high-purity, HPLC-grade solvents from a single, reliable supplier. 2. Develop a Strict SOP: Document and strictly follow a standard operating procedure for solution preparation, including solvent type, weighing technique, mixing duration, and storage. 3. Initial Quality Control: Always analyze a freshly prepared solution (T=0) as a baseline for every new batch. |

Section 4: Protocols and Best Practices

4.1 Recommended Solvent and Buffer Systems

The choice of solvent is critical for maintaining the stability of 3-(Hydroxymethyl)-1-methylazepan-2-one.

| Solvent/Buffer System | Recommended pH | Use Case & Rationale |

| Dimethyl Sulfoxide (DMSO) | N/A | Long-term stock solutions (-20°C or -70°C): DMSO is aprotic and an excellent solvent, minimizing the risk of hydrolysis. Ensure use of anhydrous grade. |

| Acetonitrile (ACN) | N/A | Intermediate dilutions for analysis: Aprotic and compatible with reverse-phase HPLC. Less hygroscopic than DMSO. Use HPLC grade. |

| 10 mM Phosphate Buffer | 6.5 | Aqueous working solutions: Provides pH control in the region of maximal stability, preventing acid- or base-catalyzed hydrolysis.[3] |

| Water (HPLC Grade) | Neutral (~7.0) | Short-term use only (< 8 hours): Use only when a buffer is not feasible. Be aware that unbuffered water can absorb CO₂ from the air, becoming slightly acidic. |

4.2 Protocol: Preparation of a Stable Stock Solution

This protocol is designed to maximize the stability of a high-concentration stock solution for long-term storage.

-

Pre-weigh Vial: Tare a clean, dry 2 mL amber glass autosampler vial with a screw cap and septum.

-

Weigh Compound: Accurately weigh approximately 5 mg of 3-(Hydroxymethyl)-1-methylazepan-2-one directly into the tared vial. Record the exact weight.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 500 µL for a 10 mg/mL solution).

-

Dissolve: Vortex gently for 1-2 minutes until the solid is completely dissolved. Avoid heating.

-

Inert Gas Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-20 seconds.

-

Seal and Label: Immediately cap the vial tightly. Label with compound name, concentration, date, and solvent.

-

Store: Store at -70°C for long-term stability.

4.3 Protocol: Conducting a Forced Degradation Study

Forced degradation or stress testing is essential for understanding the stability of your compound under your specific experimental conditions.[10] This protocol provides a framework for a basic study.

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of the compound in a relevant solvent system (e.g., 50:50 acetonitrile:water).

-

Initial Analysis (T=0): Immediately analyze a sample of this solution by HPLC to determine the initial purity and peak area.

-

Aliquot and Stress: Dispense the solution into several labeled amber vials. Subject each vial to a different stress condition as outlined in the diagram above (Control, Acidic, Basic, Oxidative, Thermal) for a set period (e.g., 24 hours).

-

Sample Quenching: After the stress period, cool thermal samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Final Analysis: Analyze all stressed samples and the control sample by HPLC using the same method as the T=0 analysis.

-

Data Evaluation: Compare the chromatograms. Calculate the percentage of the parent compound remaining and identify the relative amounts of any new degradation peaks formed under each condition. This will reveal whether your compound is most sensitive to pH, oxidation, or heat.

Section 5: Analytical Methods for Stability Monitoring

A validated, stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[11][12]

Key Characteristics of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the parent peak from all potential degradation products and impurities.

-

Mass Balance: In a forced degradation study, the total amount of drug detected (parent + degradants) should remain consistent, typically within 95-105% of the initial amount, to ensure all major degradants are being detected.[13]

Example HPLC Parameters:

These are starting parameters and may require optimization for your specific system.

| Parameter | Recommended Value |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| UV Detection | 210 nm |

| Injection Volume | 2 µL |

References

-

ResearchGate. (2015). Degradation of beta-lactam antibiotics. Available at: [Link]

-

Ehrhardt, L., et al. (2019). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

-

MDPI. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Available at: [Link]

-

Wang, Z., et al. (2010). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. Available at: [Link]

-

Silva, A. F. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. Available at: [Link]

-

Barry, A. L., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed. Available at: [Link]

-

ARKIVOC. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Cox, R. A., & Yates, K. (1985). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link]

-

ASM Journals. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Available at: [Link]

-

Young, R. J. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. Available at: [Link]

-

ResearchGate. (2014). Synthesis of IIB group derived of N-methyl caprolactam-3-dithiocarboxylic acid complexes: Thermal properties. Available at: [Link]

-

Drees, J. C., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PMC. Available at: [Link]

-

IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

-

ResearchGate. (n.d.). The Hydrolysis of Lactams. Available at: [Link]

-

LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

ResearchGate. (n.d.). Caprolactam and Thermal Degradation. Available at: [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Technical Support Center: Method Refinement for the Accurate Quantification of 3-(Hydroxymethyl)-1-methylazepan-2-one

Welcome to the technical support center for the analytical quantification of 3-(Hydroxymethyl)-1-methylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methodologies for this compound. Here, we address common challenges and provide robust, validated solutions to ensure the accuracy and reliability of your experimental results.

Introduction to the Analyte and Analytical Challenges

3-(Hydroxymethyl)-1-methylazepan-2-one is a polar molecule containing a lactam ring, a tertiary amine, and a primary alcohol. These functional groups present unique challenges in chromatographic analysis. Its polarity can lead to poor retention on traditional reversed-phase columns, while the presence of active hydrogens necessitates careful consideration for gas chromatography. This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the primary analytical technique, with additional considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 3-(Hydroxymethyl)-1-methylazepan-2-one.

Q1: What is the recommended primary analytical technique for the quantification of 3-(Hydroxymethyl)-1-methylazepan-2-one?

A1: For routine quantification, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. This method offers a balance of robustness, precision, and accessibility. Given the polar nature of the analyte, a reversed-phase method utilizing a polar-embedded or polar-endcapped C18 column, or alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC), is advisable to achieve adequate retention and separation from potential impurities.[1]

Q2: Why is my peak for 3-(Hydroxymethyl)-1-methylazepan-2-one showing significant tailing?

A2: Peak tailing for this analyte is often due to secondary interactions between the molecule's polar functional groups (hydroxyl and the lactam) and active sites on the HPLC column's stationary phase, such as residual silanols. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help to suppress the ionization of silanol groups, thereby minimizing these secondary interactions. Using a highly deactivated, end-capped column is also crucial.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Direct analysis of 3-(Hydroxymethyl)-1-methylazepan-2-one by GC is challenging due to its low volatility and thermal lability. However, GC-MS analysis is possible after derivatization. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective approach.[2][3][4][5][6][7] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Q4: What are the critical parameters to consider during method validation for this analyte?

A4: As per the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10][11] For a stability-indicating method, specificity is paramount and must be demonstrated through forced degradation studies.[12][13][14][15]

Q5: How can I improve the sensitivity of my LC-MS/MS method for this analyte?

A5: To enhance sensitivity in LC-MS/MS, ensure optimal ionization of the analyte. Given its structure, positive mode electrospray ionization (ESI) is expected to be efficient. Mobile phase additives, such as 0.1% formic acid, can promote protonation and improve signal intensity. Additionally, optimizing MS parameters, including cone voltage and collision energy, for the specific precursor-to-product ion transition is critical for maximizing sensitivity. A well-maintained and clean ion source is also essential to prevent signal suppression.[16][17]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of 3-(Hydroxymethyl)-1-methylazepan-2-one.

HPLC & LC-MS/MS Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Extra-column dead volume. | 1. Use a highly end-capped column or a column with a polar-embedded phase. Lower the mobile phase pH (e.g., to pH 3 with 0.1% formic acid). 2. Reduce the injection volume or dilute the sample. 3. Check all fittings and tubing for proper connections. Use tubing with a smaller internal diameter where possible.[18] |

| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation or contamination. 4. Inadequate column equilibration. | 1. Ensure mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent. If the issue persists, replace the column. 4. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[16][19] |

| Low Signal Intensity (LC-MS/MS) | 1. Suboptimal ionization conditions. 2. Ion suppression from matrix components. 3. Contaminated ion source. 4. Incorrect MS parameters. | 1. Optimize mobile phase pH and additives (e.g., 0.1% formic acid or ammonium formate). 2. Improve sample preparation to remove interfering matrix components. Consider dilution of the sample. 3. Clean the ion source, capillary, and cone. 4. Perform tuning and optimization of MS parameters for the analyte. |

| Appearance of Ghost Peaks | 1. Carryover from previous injections. 2. Contamination in the mobile phase or sample solvent. 3. Column bleed. | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents and prepare fresh mobile phases. 3. Use a high-quality, low-bleed column. |

| Unexpected Peaks in Chromatogram | 1. Sample degradation. 2. Presence of impurities in the sample. 3. Contamination from sample preparation. | 1. Investigate sample stability. The lactam ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[20][21][22][23][24][25] Analyze samples promptly after preparation. 2. This is expected in impurity profiling. Use forced degradation studies to identify potential degradation products.[14][15][26] 3. Run a blank of the sample preparation procedure to identify any introduced contaminants. |

GC-MS Troubleshooting (Post-Derivatization)

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Analyte Peak | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption in the GC inlet or column. | 1. Ensure anhydrous conditions for the silylation reaction. Optimize reaction time and temperature (e.g., 70°C for 30 minutes). Use a catalyst like TMCS if needed.[27] 2. Silyl derivatives can be moisture-sensitive. Analyze the derivatized sample as soon as possible.[7][28][29] 3. Use a deactivated inlet liner and a high-quality, low-bleed GC column. |

| Multiple Peaks for the Analyte | 1. Incomplete derivatization leading to a mix of derivatized and underivatized analyte. 2. Formation of different silyl derivatives (e.g., mono- and di-silylated). 3. On-column degradation. | 1. Optimize the derivatization reaction as described above. 2. This is less likely for this specific molecule but can occur with multiple reactive sites. Ensure a sufficient excess of the silylating agent. 3. Check for active sites in the GC system. Replace the inlet liner and trim the front of the column. |

| Peak Tailing | 1. Active sites in the GC system. 2. Column contamination. | 1. Use a deactivated inlet liner. Check for any leaks in the system. 2. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the front of the column or replace it. |

| Baseline Noise or Bleed | 1. Excess derivatization reagent injected. 2. Column bleed at high temperatures. 3. Contaminated carrier gas. | 1. While some excess is necessary, a large excess can create a high background. Optimize the amount of reagent used. 2. Use a low-bleed mass spectrometry-grade column. Ensure the final oven temperature does not exceed the column's maximum operating temperature. 3. Use high-purity carrier gas and ensure gas traps are functioning correctly. |

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a starting point for the development of a robust HPLC-UV method.

1. Chromatographic Conditions:

-

Column: Polar-embedded C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 50% B

-

20-25 min: 50% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Rationale for Method Parameters:

-

The polar-embedded C18 column is chosen to provide enhanced retention for the polar analyte.

-

A gradient elution is employed to ensure adequate separation from any potential non-polar impurities.

-

Formic acid in the mobile phase helps to control the ionization of silanol groups on the column, leading to improved peak shape.

-

Detection at a low UV wavelength (210 nm) is selected due to the lack of a strong chromophore in the molecule.

Protocol 2: GC-MS Derivatization (Silylation)

This protocol provides a general procedure for the silylation of 3-(Hydroxymethyl)-1-methylazepan-2-one for GC-MS analysis.

1. Derivatization Procedure:

-

Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injecting into the GC-MS.

2. GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

3. Rationale for Derivatization and GC-MS Parameters:

-

BSTFA with TMCS is a powerful silylating agent capable of derivatizing the hydroxyl group, increasing volatility.[2][30]

-

The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of derivatized compounds.

-

The temperature program is designed to provide good separation of the derivatized analyte from any potential byproducts or impurities.

Section 4: Method Validation Summary

The following table summarizes the key validation parameters and typical acceptance criteria for the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[8][10][11][13]

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for the analyte should be free of interference from placebo, impurities, and degradation products. Peak purity should be > 99%. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Range | 80-120% of the target concentration. |

| Accuracy | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Intermediate Precision | RSD ≤ 2.0% between different analysts, on different days, and with different equipment. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |

| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). |

Section 5: Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

Caption: Troubleshooting workflow for HPLC peak tailing.

Logical Relationship in GC-MS Derivatization

Caption: The process of derivatization for GC-MS analysis.

References

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 15, 2026, from [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved February 15, 2026, from [Link]

-

GC Derivatization. (n.d.). Restek. Retrieved February 15, 2026, from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). UNODC. Retrieved February 15, 2026, from [Link]

-

Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

-

Abe, Y., Yamaguchi, M., Fujihara, K., Kataoka, Y., Mutsuga, M., & Sugimoto, N. (2024). Application of High-performance Liquid Chromatography to Caprolactam Migration Testing of Food Utensils, Containers, and Packaging. Shokuhin Eiseigaku Zasshi, 65(5), 107–112. [Link]

-

Silylation Reagents. (n.d.). Regis Technologies. Retrieved February 15, 2026, from [Link]

-

Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 613-625. [Link]

-

Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved February 15, 2026, from [Link]

-

Soman, A., & Jerfy, M. (2014). Determination of Caprolactam and Residual Vinyl Caprolactam Monomer in Soluplus by Mixed Mode Gel Permeation Chromatography. Journal of Chromatographic Science, 52(5), 413–417. [Link]

-

Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2012). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability-Indicating HPLC Method. Journal of Chromatographic Science, 50(9), 816–826. [Link]

-

Kümmerer, K., & Dionysiou, D. D. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Separation of Caprolactam on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 15, 2026, from [Link]

-

Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Schnelle-Kreis, J., Sklorz, M., & Zimmermann, R. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. Atmospheric Measurement Techniques, 4(9), 1849-1860. [Link]

-

Li, L., Li, Y., & Li, L. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7576–7583. [Link]

-

Cappiello, A., Famiglini, G., Palma, P., & Pierini, E. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Journal of The American Society for Mass Spectrometry, 30(10), 2119–2127. [Link]

-

Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

-

Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

-

Aristilde, L., & Sposito, G. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology, 55(11), 7436–7446. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 15, 2026, from [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. (2018). Asian Journal of Pharmaceutical Analysis, 8(4), 229-236. [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 15, 2026, from [Link]

-

Development and validation of a prototype for the on-line simultaneous analysis of quality caprolactam synthesized on an industrial scale. (2022). Scientific Reports, 12, 20974. [Link]

-

Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2021). Clinical Chemistry, 67(10), 1358–1367. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 15, 2026, from [Link]

-

Chandramore, V. M., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. [Link]

-

15 Tips and Tricks for LC-MS Troubleshooting. (2018, June 5). Technology Networks. Retrieved February 15, 2026, from [Link]

-

Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Chandramore, V. M., & Sonawane, L. V. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Genin, E., & Henion, J. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1008–1017. [Link]

-

The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved February 15, 2026, from [Link]

-

Degradation of β-lactam antibiotics. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Huang, T., Zhang, Y., & Chen, Y. (2017). Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation. Journal of Hazardous Materials, 333, 12–19. [Link]

Sources

- 1. Application of High-performance Liquid Chromatography to Caprolactam Migration Testing of Food Utensils, Containers, and Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. jfda-online.com [jfda-online.com]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Silylation Reagents - Regis Technologies [registech.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. ajpaonline.com [ajpaonline.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. zefsci.com [zefsci.com]

- 17. myadlm.org [myadlm.org]

- 18. agilent.com [agilent.com]

- 19. ssi.shimadzu.com [ssi.shimadzu.com]

- 20. mdpi.com [mdpi.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Fe(III)-promoted transformation of β-lactam antibiotics: Hydrolysis vs oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. akjournals.com [akjournals.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. chromtech.com [chromtech.com]

- 29. merckmillipore.com [merckmillipore.com]

- 30. academic.oup.com [academic.oup.com]

Validation & Comparative

Head-to-head comparison of 3-(Hydroxymethyl)-1-methylazepan-2-one with standard-of-care drugs

This guide provides a comprehensive technical evaluation of 3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5), positioning it as a privileged scaffold and functionalized intermediate in drug discovery. While not a marketed therapeutic itself, its structural features—a 7-membered lactam ring (azepan-2-one) with a polar hydroxymethyl handle—make it a critical comparator in Fragment-Based Drug Discovery (FBDD) and Transdermal Formulation Science .

This analysis compares it head-to-head with Standard-of-Care (SoC) Scaffolds (e.g., Pyrrolidinones, Piperidinones) and Functional Analogues (e.g., Azone/Laurocapram, N-Methyl-2-pyrrolidone) used in pharmaceutical development.

Executive Summary & Molecule Identity[1]

3-(Hydroxymethyl)-1-methylazepan-2-one represents a "Goldilocks" scaffold in medicinal chemistry—balancing the conformational constraints of a lactam ring with the flexibility of a 7-membered system. It serves two primary roles in drug development:

-

Peptidomimetic Scaffold: A mimic for

-turns in peptide-based drugs (e.g., protease inhibitors), offering superior proteolytic stability compared to linear peptides. -

Permeation Enhancer/Excipient: A hydrophilic analog of Azone (Laurocapram) , designed to modulate solubility and skin barrier penetration with reduced irritation potential.

| Feature | Specification |

| IUPAC Name | 3-(Hydroxymethyl)-1-methylazepan-2-one |

| CAS Number | 2031268-78-5 |

| Molecular Formula | |

| Key Structural Motif | |

| Functional Handle | Primary Alcohol (-CH2OH) at C3 (Alpha to Carbonyl) |

| Primary Application | Fragment-based Lead Generation, Transdermal Delivery |

Head-to-Head Comparison: Scaffold Performance

In drug design, the choice of scaffold dictates the molecule's spatial orientation and binding affinity. We compare 3-(Hydroxymethyl)-1-methylazepan-2-one (7-membered) against the industry-standard 5- and 6-membered lactams.

Conformational Analysis & Entropy

Standard of Care (Comparator): N-Methyl-2-pyrrolidone (NMP) scaffold (5-membered) and Piperidin-2-one (6-membered).

-

Mechanism: The 7-membered azepane ring introduces a unique "twist-chair" conformation that mimics the

and -

Advantage: The hydroxymethyl group provides a vector for hydrogen bonding or further functionalization (e.g., attaching a warhead), which is sterically restricted in the rigid 5-membered NMP scaffold.

Physicochemical Profile (In Silico & Experimental)

| Property | 3-(Hydroxymethyl)-1-methylazepan-2-one | N-Methyl-2-pyrrolidone (NMP) (SoC Solvent) | Azone (Laurocapram) (SoC Enhancer) |

| Ring Size | 7-Membered (Flexible) | 5-Membered (Rigid) | 7-Membered (Flexible) |

| LogP (Lipophilicity) | ~0.5 - 0.8 (Estimated) | -0.38 (Hydrophilic) | ~6.2 (Highly Lipophilic) |

| H-Bond Donors | 1 (-OH) | 0 | 0 |

| Polar Surface Area | ~49 | 20 | 20 |

| Solubility | Amphiphilic | Miscible (Water) | Insoluble (Water) |

| Toxicity Risk | Low (Predicted) | Reprotoxic (Known) | Irritant (High conc.) |

Insight: Unlike Azone , which relies on a long dodecyl chain to disrupt lipids, the 3-hydroxymethyl derivative uses its amphiphilic nature to increase the solubility of co-administered drugs without destroying the stratum corneum, offering a safer toxicity profile than NMP .

Biological Mechanisms & Signaling Pathways

When used as a pharmacophore in active drugs (e.g., ACE inhibitors, Kinase inhibitors), the azepan-2-one scaffold modulates specific signaling pathways.

Protease Inhibition (Peptidomimetic Pathway)

The scaffold acts as a "warhead delivery system." The lactam ring constrains the backbone, positioning the hydroxymethyl group to interact with the catalytic residues of proteases (e.g., Serine or Cysteine proteases).

Pathway Visualization (Graphviz):

Figure 1: Mechanism of action for azepan-2-one scaffolds in protease inhibition. The 7-membered ring restricts conformation, while the hydroxymethyl group engages the catalytic site.

Experimental Protocols for Evaluation

To validate this scaffold against standard-of-care alternatives, the following experimental workflows are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine metabolic stability of the scaffold compared to NMP and Piperidinone. Rationale: Lactams can be susceptible to ring-opening hydrolysis. The 7-membered ring is generally more stable than the 4-membered (beta-lactam) but less than the 5-membered.

-

Preparation:

-

Test Compound: 3-(Hydroxymethyl)-1-methylazepan-2-one (1 µM).

-

Reference: Verapamil (High clearance), Warfarin (Low clearance).

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C for 0, 15, 30, and 60 minutes.

-

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000g, 20 min).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot ln(% remaining) vs. time to determine

and -

Success Criterion:

indicates high metabolic stability suitable for drug candidates.

-

Protocol: Transdermal Flux Assessment (Franz Diffusion Cell)

Objective: Compare skin permeation enhancement vs. Azone .

-

Setup: Franz diffusion cells with excised porcine ear skin (stratum corneum facing up).

-

Formulations:

-

Control: 1% Caffeine in PBS.

-

Test: 1% Caffeine + 5% 3-(Hydroxymethyl)-1-methylazepan-2-one.

-

Standard (SoC): 1% Caffeine + 5% Azone .

-

-

Sampling:

-

Maintain receptor phase at 32°C.

-

Sample receptor fluid at 1, 2, 4, 8, 12, 24 hours.

-

-

Data Analysis:

-

Calculate Enhancement Ratio (ER) =

. -

Target: ER > 2.0 with lower lag time than Azone.

-

Strategic Recommendations

-

For Medicinal Chemists: Use 3-(Hydroxymethyl)-1-methylazepan-2-one as a starting block for Macrocyclic Kinase Inhibitors . The hydroxymethyl group allows for easy conversion to an aldehyde (for reductive amination) or a leaving group (for SN2 coupling), enabling rapid library expansion.

-

For Formulation Scientists: Evaluate this molecule as a co-solvent in topical formulations where NMP is too toxic and Azone is too lipophilic. Its intermediate LogP offers a unique solubility profile for moderately polar drugs.

References

-

PubChem. Compound Summary: 3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5). National Library of Medicine. Available at: [Link]

- Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Contextual reference for Azone/Lactam mechanism).

A Comparative Safety Profile Assessment of 3-(Hydroxymethyl)-1-methylazepan-2-one

A Guide for Preclinical Drug Development Professionals

Introduction: The Imperative for Rigorous Safety Benchmarking

In the landscape of drug discovery and development, the early and accurate assessment of a novel compound's safety profile is paramount.[1] Promising therapeutic candidates can falter in late-stage trials due to unforeseen toxicity, resulting in significant financial and temporal losses. This guide provides a comprehensive framework for benchmarking the safety of a novel caprolactam derivative, 3-(Hydroxymethyl)-1-methylazepan-2-one, against structurally related and functionally relevant compounds.

The core of this guide is not merely a recitation of protocols but a strategic, tiered approach to safety evaluation, grounded in established toxicological principles. We will move from high-throughput in vitro assessments of cellular health to more complex evaluations of genotoxic potential, culminating in an in vivo model of acute systemic toxicity. The rationale behind each experimental choice and the interpretation of comparative data are emphasized to provide a robust and scientifically sound safety dossier.

The Compound of Interest and Its Structural Context

3-(Hydroxymethyl)-1-methylazepan-2-one is a substituted N-methyl caprolactam. The caprolactam ring is a common motif in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as anticonvulsants.[2][3] The N-methylation and C3-hydroxymethyl substitution on the azepan-2-one core warrant a thorough safety evaluation to understand how these modifications influence its toxicological profile relative to its parent structures and other relevant molecules.

Selection of Comparator Compounds: A Rationale-Driven Approach

To establish a meaningful safety benchmark, we have selected three comparator compounds based on structural similarity and their well-documented safety profiles:

-

Caprolactam: The foundational seven-membered lactam ring. It is classified as an irritant and is mildly toxic.[4][5] Its oral LD50 in rats is approximately 1.1-1.475 g/kg.[4][6] It serves as a baseline for the toxicity of the core ring structure.

-

N-Methylcaprolactam: This compound introduces the N-methyl group present in our target molecule. It is described as having moderate toxicity and is a known irritant.[7][8] This allows for the specific assessment of the toxicological contribution of N-methylation.

-

Piracetam: A well-known nootropic agent from the racetam family, characterized by a five-membered pyrrolidone ring.[9][10] Despite the difference in ring size, it is a functional analogue in the context of neuroactive compounds.[11][12][13][14] Crucially, Piracetam possesses an exceptionally high safety profile, with doses up to 24 g/day being well-tolerated in humans, making it an excellent benchmark for low toxicity.[15][16][17][18]

This selection provides a spectrum of expected toxicities, from mild/moderate (Caprolactam, N-Methylcaprolactam) to very low (Piracetam), creating a robust framework for interpreting the safety data of 3-(Hydroxymethyl)-1-methylazepan-2-one.

Tier 1: In Vitro Cytotoxicity Assessment

The initial and most fundamental step in toxicological screening is to determine a compound's potential to cause cell death.[1][19][20][21] We employ two distinct, complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures cell membrane integrity.

Experimental Rationale

-

MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22] A decrease in formazan production is proportional to the number of viable cells, providing an indirect measure of cytotoxicity.

-

LDH Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of extracellular LDH provides a direct indication of cell lysis and loss of membrane integrity.[23][24][25]

Running these assays in parallel provides a more complete picture of a compound's cytotoxic mechanism. A compound might, for instance, inhibit metabolic activity without immediately causing membrane rupture.

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for comparative in vitro cytotoxicity assessment.

Detailed Protocol: MTT Cell Viability Assay[29][30][31]

-

Cell Plating: Seed a human hepatocyte cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of 3-(Hydroxymethyl)-1-methylazepan-2-one and comparator compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium alone (blank) and vehicle control (solvent-treated cells).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Detailed Protocol: LDH Release Assay[24][25][26]

-

Cell Plating and Treatment: Follow steps 1-4 as described in the MTT assay protocol, using a parallel 96-well plate.

-

Controls: Designate wells for three types of controls: (a) background control (medium only), (b) spontaneous release (untreated cells), and (c) maximum release (cells treated with a lysis buffer).

-

Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 10 minutes.[24] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.[23]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-